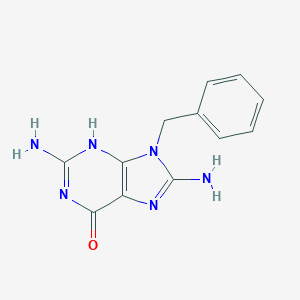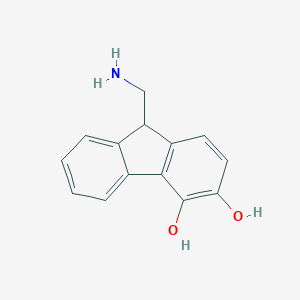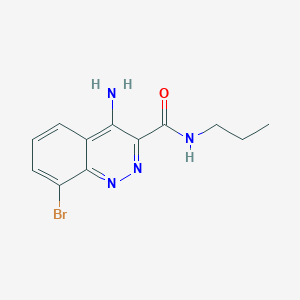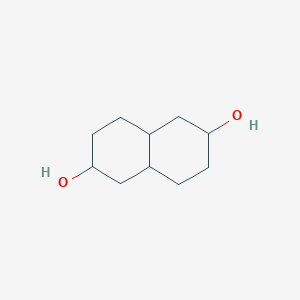
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one, also known as CCMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that contains a pyridine ring, an imidazole ring, and a carbonyl group.
Mécanisme D'action
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of neurotransmitters. In vivo studies have shown that 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can reduce tumor growth in animal models and improve cognitive function in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is its high purity and stability, which makes it suitable for use in various lab experiments. However, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is relatively expensive compared to other compounds, which may limit its use in some research studies.
Orientations Futures
There are several future directions for the research on 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one. One potential area of investigation is the development of novel 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one derivatives with improved pharmacological properties. Another area of interest is the elucidation of the molecular targets of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one and its mechanism of action. Furthermore, the potential applications of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in other fields, such as material science and catalysis, could also be explored.
Méthodes De Synthèse
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one involves the reaction of 2-chloro-4-(pyridin-4-yl)pyridine with ethyl isocyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is purified by recrystallization to obtain 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in high yield and purity.
Applications De Recherche Scientifique
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In addition, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been used as a building block in the synthesis of various biologically active compounds.
Propriétés
Numéro CAS |
101184-13-8 |
|---|---|
Nom du produit |
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
Formule moléculaire |
C10H8ClN3O2 |
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
4-(2-chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H8ClN3O2/c1-5-8(14-10(16)13-5)9(15)6-2-3-12-7(11)4-6/h2-4H,1H3,(H2,13,14,16) |
Clé InChI |
QYFBKGKKFZFSDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl |
SMILES canonique |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl |
Synonymes |
2H-Imidazol-2-one, 4-[(2-chloro-4-pyridinyl)carbonyl]-1,3-dihydro-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





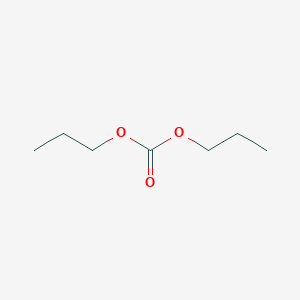
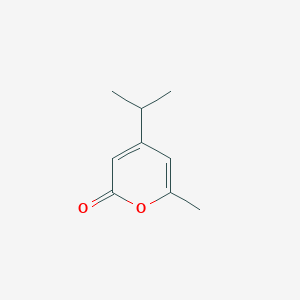
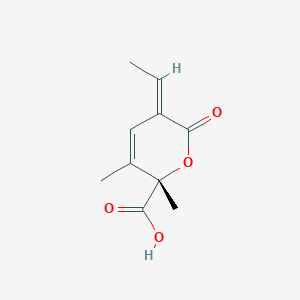
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)
